![molecular formula C11H13FN2O B3027325 (S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone CAS No. 1286207-57-5](/img/structure/B3027325.png)
(S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as FTIR, UV, NMR, and computational spectral studies . The structural properties and quantum chemical calculations are usually carried out using density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring, a key structural motif in this compound, is widely used by medicinal chemists. Here’s why:
- Pseudorotation : The non-planarity of the ring (pseudorotation) enhances three-dimensional coverage .
Anti-Alzheimer’s Disease (AD) Agents
Researchers have synthesized derivatives of (S)-(3S,4S)-4-aminopyrrolidine-3-ol as potential anti-AD agents. Targeting BACE1 (β-secretase), these compounds hold promise in combating neurodegenerative diseases .
Organic Synthesis
(S)-(-)-1-(4-Fluorophenyl)ethylamine: serves as a ligand and forms coordination complexes, such as diacetato-2-O-bis[(S)-1-(4-fluorophenyl)ethylamine-N]palladium(II), when reacting with palladium(II) acetate .
Cytotoxicity Studies
Certain derivatives of this compound exhibit cytotoxic activity against cancer cell lines .
Fluorescent Materials
While not directly related to (S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone, the synthesis and fluorescence studies of bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine are noteworthy .
Chiral Synthesis and Asymmetric Catalysis
The stereoisomers of this compound play a crucial role in chiral synthesis and enantioselective catalysis. Their spatial orientation affects binding to proteins and biological activity .
Safety and Hazards
The safety data sheet for a similar compound, “(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone”, indicates that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and to use personal protective equipment .
properties
IUPAC Name |
[(3S)-3-aminopyrrolidin-1-yl]-(4-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-9-3-1-8(2-4-9)11(15)14-6-5-10(13)7-14/h1-4,10H,5-7,13H2/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSRVOBBDAUXAP-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101195403 | |
Record name | Methanone, [(3S)-3-amino-1-pyrrolidinyl](4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101195403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone | |
CAS RN |
1286207-57-5 | |
Record name | Methanone, [(3S)-3-amino-1-pyrrolidinyl](4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, [(3S)-3-amino-1-pyrrolidinyl](4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101195403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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